An In-depth Technical Guide to 4-Cyclopropyl-2-fluorobenzenesulfonamide: Structure, Synthesis, and Biological Potential
An In-depth Technical Guide to 4-Cyclopropyl-2-fluorobenzenesulfonamide: Structure, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Cyclopropyl-2-fluorobenzenesulfonamide, a molecule of significant interest in medicinal chemistry. This document delves into its chemical structure, physicochemical properties, and a detailed, plausible synthetic route. Furthermore, it explores its potential biological activity as a kinase inhibitor, offering insights into its mechanism of action and structure-activity relationships. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, providing a solid foundation for further investigation of this promising compound.
Chemical Identity and Physicochemical Properties
Chemical Structure and Nomenclature
4-Cyclopropyl-2-fluorobenzenesulfonamide is a substituted aromatic sulfonamide. The core structure consists of a benzene ring substituted with a cyclopropyl group at the 4-position, a fluorine atom at the 2-position, and a sulfonamide group at the 1-position, which is further N-substituted with a cyclopropyl group.
-
IUPAC Name: 4-Cyclopropyl-2-fluoro-N-cyclopropylbenzenesulfonamide
-
CAS Number: 1156113-64-2[1]
-
Molecular Formula: C₁₂H₁₄FNO₂S
-
Molecular Weight: 255.31 g/mol
Caption: Chemical structure of 4-Cyclopropyl-2-fluorobenzenesulfonamide.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The presence of the lipophilic cyclopropyl groups and the polar sulfonamide and fluorine moieties gives 4-Cyclopropyl-2-fluorobenzenesulfonamide a balanced profile.
| Property | Value | Source |
| XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 54.6 Ų | [1] |
The cyclopropyl group, a common motif in medicinal chemistry, is known to enhance metabolic stability, increase potency, and improve brain permeability in certain contexts.[1] The fluorine atom can modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable interactions with the target protein.
Synthesis and Manufacturing
The synthesis of 4-Cyclopropyl-2-fluorobenzenesulfonamide can be approached through a convergent strategy, involving the preparation of a key sulfonyl chloride intermediate followed by its reaction with cyclopropylamine.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of 4-Cyclopropyl-2-fluorobenzenesulfonamide.
Synthesis of Key Intermediate: 2-Fluoro-4-cyclopropylbenzenesulfonyl Chloride
A plausible route to this key intermediate starts from commercially available 4-bromo-2-fluoroaniline.
Step 1: Synthesis of 4-Cyclopropyl-2-fluoroaniline
This step can be achieved via a Suzuki-Miyaura cross-coupling reaction.
-
Reaction: 4-Bromo-2-fluoroaniline is coupled with cyclopropylboronic acid in the presence of a palladium catalyst and a base.
-
Protocol:
-
To a degassed solution of 4-bromo-2-fluoroaniline (1.0 eq) and cyclopropylboronic acid (1.5 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like K₂CO₃ (3.0 eq).
-
Heat the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-cyclopropyl-2-fluoroaniline.
-
Step 2: Synthesis of 2-Fluoro-4-cyclopropylbenzenesulfonyl Chloride
This transformation can be accomplished through a Sandmeyer-type reaction.
-
Reaction: The amino group of 4-cyclopropyl-2-fluoroaniline is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride.
-
Protocol:
-
Suspend 4-cyclopropyl-2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (0.2 eq).
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto ice-water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-fluoro-4-cyclopropylbenzenesulfonyl chloride, which can be used in the next step without further purification.
-
Final Synthesis of 4-Cyclopropyl-2-fluorobenzenesulfonamide
-
Reaction: The prepared sulfonyl chloride is reacted with cyclopropylamine in the presence of a base to form the final sulfonamide.
-
Protocol:
-
Dissolve 2-fluoro-4-cyclopropylbenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base such as triethylamine or pyridine (1.5 eq), followed by the dropwise addition of cyclopropylamine (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain 4-Cyclopropyl-2-fluorobenzenesulfonamide.
-
Synthetic Workflow
Caption: Overall synthetic workflow for 4-Cyclopropyl-2-fluorobenzenesulfonamide.
Structural Elucidation and Spectroscopic Analysis
While experimental data is not publicly available, the expected spectroscopic features of 4-Cyclopropyl-2-fluorobenzenesulfonamide can be predicted based on its structure and established principles of spectroscopic interpretation.
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (3H, complex multiplet), Cyclopropyl protons (9H, complex multiplets), N-H proton (1H, broad singlet). |
| ¹³C NMR | Aromatic carbons (6C, with C-F coupling), Cyclopropyl carbons (5C). |
| IR (cm⁻¹) | ~3250 (N-H stretch), ~1340 & ~1160 (S=O stretches), ~1250 (C-F stretch). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 255. Fragmentation may involve loss of a cyclopropyl group or SO₂. |
Biological Activity and Mechanism of Action
Potential as an Mst1 Kinase Inhibitor
4-Cyclopropyl-2-fluorobenzenesulfonamide has been cited in patents as a potential inhibitor of Mammalian sterile 20-like kinase 1 (Mst1).[1] Mst1 is a key component of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[2][3]
Dysregulation of the Hippo pathway is implicated in various diseases, including cancer and diabetes.[3] Mst1, a pro-apoptotic kinase, is activated in response to cellular stress. Its inhibition is a promising therapeutic strategy to prevent apoptosis and promote tissue regeneration.[2]
Caption: Simplified Hippo signaling pathway highlighting the role of Mst1 and the potential point of intervention.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for this specific compound is not available, general principles for kinase inhibitors can be applied:
-
Hinge-Binding Motif: The sulfonamide moiety could potentially interact with the hinge region of the Mst1 kinase domain, a common feature of ATP-competitive inhibitors.
-
Cyclopropyl Groups: The N-cyclopropyl group may occupy a hydrophobic pocket within the ATP-binding site. The 4-cyclopropyl group on the phenyl ring could also contribute to binding affinity by interacting with another hydrophobic region.
-
2-Fluoro Substituent: The fluorine atom at the ortho position can influence the conformation of the phenyl ring and the sulfonamide group, potentially locking it into a more favorable binding conformation. It can also form specific interactions, such as hydrogen bonds or halogen bonds, with the protein.
Safety and Handling
While specific toxicological data for 4-Cyclopropyl-2-fluorobenzenesulfonamide is not available, related sulfonamides are known to be potential skin and eye irritants. It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Conclusion
4-Cyclopropyl-2-fluorobenzenesulfonamide is a molecule with significant potential in the field of drug discovery, particularly as an inhibitor of Mst1 kinase. Its unique structural features, including the strategic placement of cyclopropyl and fluoro groups, suggest a favorable profile for kinase inhibition. This technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and insights into its potential biological activity. Further experimental validation of its synthesis, spectroscopic characterization, and biological evaluation are warranted to fully elucidate the therapeutic potential of this promising compound.
